G140 was co-developed alongside another compound, G150, both derived from a common parent structure. The classification of G140 falls under small-molecule inhibitors targeting cGAS. Its development is rooted in the need for specific and potent inhibitors that can modulate immune responses without causing significant cellular toxicity .
The synthesis of G140 involves several key steps that optimize its potency and selectivity as a cGAS inhibitor. The synthetic route typically includes:
The technical details of these synthetic methods are crucial for reproducibility and scalability in pharmaceutical applications .
The molecular formula of G140 is , with a molecular weight of 379.24 g/mol. The compound features a complex structure with distinct functional groups that contribute to its inhibitory activity against cGAS.
The structural integrity and purity are critical for its efficacy in biological systems .
G140's primary reaction mechanism involves competitive inhibition at the catalytic pocket of cGAS. By binding to this site, G140 prevents the enzyme from utilizing its natural substrates (ATP/GTP), thereby inhibiting the production of cyclic GMP-AMP.
The mechanism of action for G140 centers on its role as an inhibitor of cGAS activity:
This mechanism highlights G140's potential as a therapeutic agent in conditions associated with dysregulated immune responses .
These properties are essential for ensuring that G140 maintains its efficacy during experimental use and potential clinical applications .
G140 serves several scientific purposes:
Its application in both basic research and potential therapeutic contexts underscores its significance in immunology and pharmacology .
G140 (CAS 2369751-07-3) is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), an essential cytosolic DNA sensor in innate immunity. Its chemical structure is defined as C₁₇H₁₆Cl₂N₄O₂, with a molecular weight of 379.24 g/mol [1] [5] [8]. G140 exhibits high specificity for human cGAS (h-cGAS), with half-maximal inhibitory concentration (IC₅₀) values of 14.0 nM for h-cGAS and 442 nM for murine cGAS (m-cGAS) [1] [9]. This selectivity arises from structural differences in the catalytic pockets between species [9].
Biologically, cGAS activation triggers the synthesis of 2',3'-cGAMP, which activates the STING (Stimulator of Interferon Genes) pathway. This induces downstream production of type I interferons (IFNs) and pro-inflammatory cytokines via transcription factors IRF3 and NF-κB [3] [10]. Dysregulation of this pathway contributes to autoimmune disorders (e.g., systemic lupus erythematosus), neurodegenerative diseases, and interferonopathies [3] [6] [10]. G140’s significance lies in its ability to suppress aberrant cGAS activation while maintaining a wide safety window (cellular LD₅₀ > 50 μM) [5] [9].
Table 1: Key Chemical and Biochemical Properties of G140
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₇H₁₆Cl₂N₄O₂ | Chemical structure |
Molecular Weight | 379.24 g/mol | Mass spectrometry |
IC₅₀ (h-cGAS) | 14.0 nM | In vitro enzymatic assay |
IC₅₀ (m-cGAS) | 442 nM | In vitro enzymatic assay |
Solubility | 250 mg/mL in DMSO | Pharmacological preparation |
G140 was developed through targeted medicinal chemistry optimization following a high-throughput screening (HTS) campaign of 281,348 compounds. The initial screen used a luminescence-based assay monitoring ATP consumption during cGAMP synthesis [9]. Two lead scaffolds (designated J001 and G001) were identified, with G140 emerging from the latter group after structure-activity relationship (SAR) refinements [9].
Prior inhibitors like RU.521 (effective for m-cGAS) showed poor efficacy against h-cGAS due to low sequence homology (60%) [9]. G140 and its analog G150 were co-developed in 2019 as the first human-specific cGAS inhibitors with demonstrated cellular activity [2] [9]. Co-crystallization studies revealed that G140 occupies the catalytic pocket of h-cGAS, competitively inhibiting ATP/GTP binding and preventing cGAMP synthesis [2] [9]. This mechanistic insight established G140 as a tool compound for probing cGAS-dependent pathways and a therapeutic candidate for inflammation-driven diseases [6] [10].
Table 2: Milestones in G140 Development
Year | Event | Significance |
---|---|---|
2019 | Identification via HTS | Discovery of G001 scaffold |
2019 | Co-crystallization with h-cGAS | Confirmed competitive inhibition at catalytic site |
2021 | Validation in primary human macrophages | Demonstrated cellular IC₅₀ of 0.86 μM |
G140 modulates innate immunity by suppressing DNA-sensing pathways. Upon cytosolic DNA (e.g., mitochondrial DNA, viral DNA) exposure, cGAS dimerizes on DNA strands and synthesizes cGAMP. G140 blocks this step, preventing STING activation and subsequent TBK1-IRF3/NF-κB signaling [3] [10]. In cellular assays:
Additionally, G140 indirectly influences autophagic clearance of cytosolic DNA. mtDNA released during proteasomal stress activates cGAS-STING, but G140 prevents this cascade, reducing DAMP (damage-associated molecular pattern)-driven inflammation [4] [10]. This positions G140 as a candidate for treating interferonopathies (e.g., Aicardi-Goutières syndrome) and neurodegenerative conditions where cGAS hyperactivity is pathological [6] [10].
Table 3: Effects of G140 on Immune Signaling Pathways
Pathway Component | Effect of G140 | Experimental Evidence |
---|---|---|
cGAS enzymatic activity | Direct inhibition (competitive) | Co-crystallization; ATP consumption assays |
STING trafficking | Prevents ER-to-Golgi translocation | Immunofluorescence in THP1 cells |
IRF3 phosphorylation | Suppresses phosphorylation and dimerization | Western blotting in primary macrophages |
Cytokine production | Reduces IFN-β, IL-6, TNF-α | ELISA in human myeloid cells |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0